molecular formula C31H52 B12283985 (22R)-30-Homohop-17(21)-ene

(22R)-30-Homohop-17(21)-ene

Cat. No.: B12283985
M. Wt: 424.7 g/mol
InChI Key: YURIAGLGTNUPAE-UHFFFAOYSA-N
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Description

(22R)-30-Homohop-17(21)-ene is a complex organic compound with the molecular formula C31H52 It is a derivative of hopane, a pentacyclic triterpene, and is characterized by its unique structure which includes multiple rings and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (22R)-30-Homohop-17(21)-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of squalene, a natural precursor, followed by a series of chemical reactions to introduce the necessary functional groups and achieve the desired stereochemistry. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent modifications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(22R)-30-Homohop-17(21)-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove double bonds or reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Br2) and alkyl halides (e.g., CH3Br) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(22R)-30-Homohop-17(21)-ene has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and mechanisms of triterpenes.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of other complex organic molecules and as a precursor for the production of bioactive compounds.

Mechanism of Action

The mechanism of action of (22R)-30-Homohop-17(21)-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

(22R)-30-Homohop-17(21)-ene is unique compared to other similar compounds due to its specific structure and stereochemistry Similar compounds include other hopane derivatives, such as (22S)-30-Homohop-17(21)-ene and 30-Homohop-17(21)-ene These compounds share a similar core structure but differ in the configuration of certain functional groups or the presence of additional substituents

Properties

IUPAC Name

3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52/c1-9-21(2)22-13-18-28(5)23(22)14-19-30(7)25(28)11-12-26-29(6)17-10-16-27(3,4)24(29)15-20-31(26,30)8/h21,24-26H,9-20H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURIAGLGTNUPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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